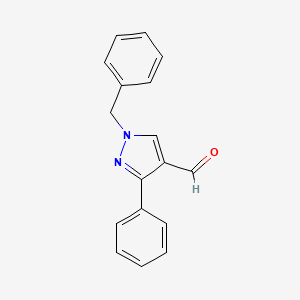

1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzyl-3-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c20-13-16-12-19(11-14-7-3-1-4-8-14)18-17(16)15-9-5-2-6-10-15/h1-10,12-13H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSZZWUGWIJEFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201209310 | |

| Record name | 3-Phenyl-1-(phenylmethyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201209310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588687-35-8 | |

| Record name | 3-Phenyl-1-(phenylmethyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588687-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-1-(phenylmethyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201209310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde. It also explores its potential biological activity as an inhibitor of key signaling pathways relevant to drug development.

Core Chemical Properties

This compound is a pyrazole derivative with the molecular formula C₁₇H₁₄N₂O.[1][2] Pyrazoles are a class of heterocyclic aromatic compounds containing two adjacent nitrogen atoms in a five-membered ring, and they are of significant interest in medicinal chemistry due to their diverse biological activities.

Table 1: Physicochemical Properties of this compound and a Related Analog

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 588687-35-8 | [1] |

| Molecular Formula | C₁₇H₁₄N₂O | [1][2] |

| Molecular Weight | 262.31 g/mol | [1][2] |

| Melting Point | Not explicitly reported. The related compound, 3-phenyl-1H-pyrazole-4-carbaldehyde, has a melting point of 142-147 °C. | N/A |

| Appearance | Expected to be a solid at room temperature, likely a pale yellow or white powder. | N/A |

| Solubility | Expected to be soluble in common organic solvents like DMSO and DMF.[3] The related compound, 3-phenyl-1H-pyrazole-4-carbaldehyde, has a reported aqueous solubility of 10.3 µg/mL at pH 7.4.[4] | N/A |

Synthesis and Purification

The primary synthetic route to this compound and its analogs is the Vilsmeier-Haack reaction.[5][6][7][8] This reaction involves the formylation of an active hydrogen compound, in this case, a hydrazone precursor, using the Vilsmeier reagent (a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)).

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol is a generalized procedure based on the synthesis of similar pyrazole-4-carbaldehydes.[3][5][6]

Step 1: Formation of the Hydrazone Precursor

-

To a solution of acetophenone (1.0 eq) in a suitable solvent such as ethanol or methanol, add benzylhydrazine (1.0-1.2 eq).

-

A catalytic amount of an acid, such as a few drops of glacial acetic acid, can be added to facilitate the reaction.

-

The reaction mixture is typically refluxed for 1-4 hours and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting hydrazone precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol or water), and dried.

Step 2: Vilsmeier-Haack Cyclization and Formylation

-

The Vilsmeier reagent is prepared by slowly adding phosphorus oxychloride (POCl₃) (2.0-3.0 eq) to ice-cold N,N-dimethylformamide (DMF) under an inert atmosphere.

-

The dried hydrazone from Step 1 (1.0 eq) is then added portion-wise to the Vilsmeier reagent, and the reaction mixture is stirred at an elevated temperature (typically 60-80 °C) for several hours (4-17 hours), with progress monitored by TLC.[5][9]

-

After completion, the reaction mixture is carefully poured onto crushed ice, which hydrolyzes the intermediate iminium salt.

-

The solution is then neutralized with a base, such as sodium bicarbonate or a dilute sodium hydroxide solution, until a precipitate forms.[5]

-

The crude product is collected by filtration, washed thoroughly with water, and dried.

Experimental Protocol: Purification

-

The crude this compound can be purified by recrystallization from a suitable solvent, such as methanol or ethanol.[5]

-

Alternatively, column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent can be employed for higher purity.[6]

Spectroscopic Characterization

The structure and purity of this compound are confirmed using various spectroscopic techniques. The following are expected spectral data based on closely related analogs.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aldehyde proton (-CHO): A singlet around δ 9.0-10.0 ppm.[5] - Pyrazole ring proton: A singlet around δ 8.0-8.5 ppm.[5] - Aromatic protons (phenyl and benzyl rings): A multiplet in the range of δ 7.0-8.0 ppm.[5] - Benzyl methylene protons (-CH₂-): A singlet around δ 5.0-5.5 ppm.[10] |

| ¹³C NMR | - Aldehyde carbonyl carbon: A signal in the downfield region, typically around δ 185-195 ppm. - Pyrazole ring carbons: Signals in the aromatic region, typically between δ 110-150 ppm. - Aromatic carbons (phenyl and benzyl rings): Multiple signals in the range of δ 120-140 ppm. - Benzyl methylene carbon: A signal around δ 50-60 ppm.[10] |

| FT-IR (KBr) | - Aldehyde C=O stretch: A strong absorption band around 1660-1700 cm⁻¹.[9] - Aromatic C=C stretch: Multiple bands in the region of 1450-1600 cm⁻¹. - C-H stretch (aromatic): Bands above 3000 cm⁻¹. - C-H stretch (aldehyde): A characteristic weak band around 2700-2800 cm⁻¹. |

| Mass Spec. | - Molecular Ion Peak [M]⁺: Expected at m/z = 262, corresponding to the molecular weight of C₁₇H₁₄N₂O. |

Experimental Protocol: Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the dry, purified compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[11][12]

-

Pellet Formation: Transfer the powder to a pellet-forming die and apply high pressure (typically 8-10 tons) to form a thin, transparent pellet.[13][14]

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[15]

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS). Electron ionization (EI) or electrospray ionization (ESI) are common ionization techniques.

Biological Activity and Signaling Pathways

Pyrazole derivatives are recognized for their wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[16] A significant body of research has highlighted their role as inhibitors of key signaling kinases, such as p38 mitogen-activated protein kinase (MAPK) and the nuclear factor-kappa B (NF-κB) pathway, both of which are critical in inflammatory responses.

Inhibition of the p38 MAPK Signaling Pathway

The p38 MAPK pathway is a central regulator of inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Pyrazole-based compounds have been developed as potent inhibitors of p38 MAPK, often by binding to a distinct allosteric site on the kinase, which stabilizes an inactive conformation and prevents ATP binding.[17]

Below is a diagram illustrating the general mechanism of p38 MAPK inhibition by a pyrazole-based inhibitor.

Caption: p38 MAPK signaling and inhibition by a pyrazole compound.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is another crucial mediator of inflammation, immune responses, and cell survival.[18] It is activated by various stimuli, leading to the transcription of pro-inflammatory genes. Pyrazole derivatives have been shown to inhibit this pathway, often by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[18][19] This action prevents the translocation of NF-κB to the nucleus and subsequent gene transcription.

The potential for this compound and related structures to modulate these pathways makes them attractive candidates for further investigation in the development of novel anti-inflammatory and anticancer therapeutics.

Caption: NF-κB signaling and inhibition by a pyrazole compound.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. scbt.com [scbt.com]

- 3. mdpi.com [mdpi.com]

- 4. 3-phenyl-1H-pyrazole-4-carbaldehyde | C10H8N2O | CID 291816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. degres.eu [degres.eu]

- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijacskros.com [ijacskros.com]

- 10. rsc.org [rsc.org]

- 11. eng.uc.edu [eng.uc.edu]

- 12. shimadzu.com [shimadzu.com]

- 13. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 14. pelletpressdiesets.com [pelletpressdiesets.com]

- 15. scienceijsar.com [scienceijsar.com]

- 16. researchgate.net [researchgate.net]

- 17. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, and this guide details the chemical identity, synthesis, and spectral characterization of the title compound. Furthermore, it explores the reported biological activities of structurally related pyrazole-4-carbaldehydes, offering insights into its potential therapeutic applications. The information is presented with a focus on structured data, detailed experimental protocols, and visual workflows to support research and development efforts.

Chemical Identification

A clear identification of this compound is fundamental for any research endeavor. The key identifiers for this compound are summarized in the table below.

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 588687-35-8[1] |

| Molecular Formula | C17H14N2O[1] |

| Molecular Weight | 262.31 g/mol [1] |

| Synonyms | Not available |

Synthesis of Pyrazole-4-carbaldehydes

The synthesis of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes is commonly achieved through the Vilsmeier-Haack reaction.[2][3][4][5] This reaction involves the formylation of a suitable precursor, typically a hydrazone, using a Vilsmeier reagent prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl3).[2][4]

General Experimental Protocol for Vilsmeier-Haack Cyclization

The following is a generalized experimental protocol for the synthesis of pyrazole-4-carbaldehydes based on procedures reported for analogous compounds.[2][3][4]

-

Preparation of the Hydrazone Precursor:

-

To a solution of a substituted acetophenone (0.01 mol) in ethanol or methanol (30-60 mL), add the corresponding hydrazine hydrochloride (e.g., phenylhydrazine hydrochloride, 0.028 mol) and a catalytic amount of concentrated acetic acid (1 mL or a few drops).[2][3]

-

Upon cooling, the hydrazone precipitate is filtered, washed with ethanol, and dried under vacuum.[3]

-

-

Vilsmeier-Haack Cyclization and Formylation:

-

The Vilsmeier reagent is prepared by slowly adding phosphorus oxychloride (POCl3, 0.012 mol) to ice-cold dimethylformamide (DMF, 10 mL).[2][4]

-

The previously synthesized hydrazone (0.004-0.005 mol) is then added in small portions to the Vilsmeier reagent.[2][4]

-

The reaction mixture is stirred at a temperature ranging from room temperature to 65°C for a duration of 4 to 10 hours.[2][4]

-

After the reaction is complete, the mixture is poured onto crushed ice and neutralized with a base such as sodium bicarbonate (NaHCO3).[4]

-

The resulting solid product, the pyrazole-4-carbaldehyde, is filtered, washed with cold water, dried, and recrystallized from a suitable solvent like DMF or ethanol.[4]

-

Synthesis Workflow

Caption: General synthesis workflow for pyrazole-4-carbaldehydes.

Spectroscopic Data for Characterization

The structural confirmation of synthesized pyrazole-4-carbaldehydes is typically performed using various spectroscopic techniques. Based on data for analogous compounds, the following spectral characteristics are expected.[2]

| Spectroscopic Data | Expected Characteristics |

| IR (cm⁻¹) | ~2987 (Ar C-H), ~2790 (Aldehyde C-H), ~1756 (C=O), ~1640 (Pyrazole C=N), ~1605 (Ar C=C), ~1340 (C-N)[2] |

| ¹H NMR (δ ppm) | ~9.4 (s, 1H, -CHO), ~8.2 (s, 1H, pyrazole C-H), ~7.2-7.8 (m, aromatic protons)[2] |

Biological Activities of Related Pyrazole-4-carbaldehydes

Antioxidant and Anti-inflammatory Activities

Several studies have reported significant antioxidant and anti-inflammatory properties for 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives.[2] The antioxidant potential was evaluated using methods such as DPPH, nitric oxide, and hydroxyl radical scavenging assays.[2] Certain substituted compounds showed potent antioxidant activity, in some cases comparable to standard references.[2]

In terms of anti-inflammatory action, these compounds were tested in vivo, with some derivatives demonstrating significant activity comparable to the standard drug diclofenac sodium.[2] The presence of electron-donating groups at the para position of the phenyl ring was noted to enhance both antioxidant and anti-inflammatory activities.[2]

Antimicrobial Activity

Derivatives of 3-(2,4-dichlorophenyl)-1-(2-(substituted phenoxy)acetyl)-1H-pyrazole-4-carbaldehyde have been synthesized and screened for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[4] Compounds containing chloro and bromo substituents on the phenoxy moiety showed enhanced biological activity against the tested microorganisms.[4]

Analgesic and Anxiolytic Activities

A series of aldimine derivatives of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde were synthesized and evaluated for their in vivo analgesic and anxiolytic activities in mice.[3] Specific derivatives showed very good anxiolytic and analgesic effects in the conducted tests.[3]

Structure-Activity Relationship (SAR) Insights

Caption: Simplified SAR for substituted pyrazole-4-carbaldehydes.

Potential Research Applications

The diverse biological activities exhibited by substituted pyrazole-4-carbaldehydes suggest that this compound could be a valuable scaffold for the development of novel therapeutic agents. Its structural features warrant investigation into its potential as an antioxidant, anti-inflammatory, antimicrobial, or CNS-active compound. This molecule can serve as a key intermediate for the synthesis of a library of derivatives, such as Schiff bases, to further explore and optimize its biological profile.[3][6] The Vilsmeier-Haack reaction provides a versatile route to access this and related compounds for further study.[5]

References

Technical Guide to the Structure Elucidation of 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the synthetic route, detailed experimental protocols for its preparation and characterization, and an analysis of its key spectroscopic features.

Molecular Structure and Properties

This compound possesses a pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This core is substituted at position 1 with a benzyl group, at position 3 with a phenyl group, and at position 4 with a formyl (carbaldehyde) group.

Molecular Formula: C₁₇H₁₄N₂O[1][2]

Molecular Weight: 262.31 g/mol [1][2]

Chemical Structure:

Caption: Molecular structure of the target compound.

Synthesis

The synthesis of this compound is typically achieved through a two-step process involving the formation of a hydrazone followed by cyclization and formylation using the Vilsmeier-Haack reaction.[3][4][5]

Synthetic Pathway

Caption: Synthetic route to the target compound.

Experimental Protocols

Step 1: Synthesis of Acetophenone Benzylhydrazone (Intermediate)

-

To a solution of acetophenone (1.0 eq) in ethanol, add benzylhydrazine (1.0 eq).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of this compound

-

In a flask cooled to 0 °C, slowly add phosphorus oxychloride (POCl₃, 3.0 eq) to N,N-dimethylformamide (DMF, 5.0 eq) with stirring to prepare the Vilsmeier reagent.

-

To this reagent, add the acetophenone benzylhydrazone (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.[3]

-

Monitor the reaction by TLC.

-

After completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7-8.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Structure Elucidation Data

The structure of the synthesized compound is confirmed by a combination of spectroscopic techniques. The following tables summarize the expected and reported data for the title compound and its close analogs.

Spectroscopic Data

| Technique | Expected/Reported Data | Interpretation |

| ¹H NMR | δ ~9.5-10.0 (s, 1H, -CHO), δ ~8.0-8.5 (s, 1H, pyrazole-H), δ ~7.2-7.8 (m, 10H, Ar-H), δ ~5.4-5.6 (s, 2H, -CH₂-) | The singlet in the downfield region is characteristic of the aldehyde proton. The singlet for the pyrazole proton and the multiplet for the aromatic protons of the phenyl and benzyl groups are expected in their respective regions. The singlet for the benzylic protons confirms the presence of the benzyl group. |

| ¹³C NMR | δ ~185-190 (C=O), δ ~150-155 (C3), δ ~140-145 (C5), δ ~135-140 (Ar-C), δ ~125-130 (Ar-CH), δ ~115-120 (C4), δ ~50-55 (-CH₂-) | The downfield signal corresponds to the carbonyl carbon of the aldehyde. The signals for the pyrazole ring carbons and the aromatic carbons are expected in the aromatic region, while the benzylic carbon signal appears further upfield. |

| FTIR (cm⁻¹) | ~3100-3000 (Ar C-H stretch), ~2820, ~2720 (Aldehyde C-H stretch), ~1680-1660 (C=O stretch), ~1600, ~1490 (C=C stretch), ~1550 (C=N stretch) | The characteristic aldehyde C-H stretches and the strong carbonyl absorption are key indicators of the formyl group. The aromatic and pyrazole ring vibrations are also observed. |

| Mass Spec. | M⁺ at m/z = 262. Key fragments: m/z = 91 (tropylium ion, [C₇H₇]⁺), m/z = 171 ([M-C₇H₇]⁺), m/z = 233 ([M-CHO]⁺) | The molecular ion peak corresponds to the molecular weight of the compound. The fragmentation pattern is expected to show the loss of the benzyl group (as a tropylium ion) and the formyl group. |

Experimental and Analytical Workflow

The overall process from synthesis to structural confirmation follows a logical workflow.

Caption: Workflow for synthesis and analysis.

Conclusion

The structure of this compound can be confidently elucidated through a combination of its synthesis via the Vilsmeier-Haack reaction and comprehensive spectroscopic analysis. The characteristic signals in ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry provide unambiguous evidence for the presence of the benzyl, phenyl, and formyl substituents on the pyrazole core. This guide provides the necessary theoretical and practical framework for researchers to synthesize and characterize this and related pyrazole derivatives.

References

An In-Depth Technical Guide to 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction and IUPAC Name

This technical guide provides a comprehensive overview of 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole derivatives are a well-established class of compounds known for a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antioxidant properties. This document details the synthesis, potential biological activities, and underlying mechanisms of action of this compound, serving as a valuable resource for researchers in drug discovery and development.

The confirmed International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .

Physicochemical Properties and Spectral Data

| Property | Value |

| Molecular Formula | C₁₇H₁₄N₂O |

| Molecular Weight | 262.31 g/mol |

| Appearance | Expected to be a solid |

| ¹H NMR (DMSO-d₆, δ ppm) | ~9.1-9.3 (s, 1H, CHO), 8.1 (s, 1H, pyrazole-H), 7.2-7.8 (m, 10H, Ar-H), 5.3 (s, 2H, CH₂) |

| IR (KBr, cm⁻¹) | ~2990 (Ar-C-H), 2760 (C-H, CHO), 1647 (C=O, CHO), 1557 (C=N, pyrazole) |

| Mass Spectrum (m/z) | M+ peak expected at 262 |

Note: The spectral data are typical values for similar pyrazole-4-carbaldehyde derivatives and may vary slightly.

Synthesis via Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an active hydrogen compound, in this case, a hydrazone precursor, using the Vilsmeier reagent (a complex of N,N-dimethylformamide and phosphorus oxychloride).

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

Acetophenone

-

Benzylhydrazine

-

Ethanol

-

Glacial Acetic Acid

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Sodium bicarbonate (NaHCO₃) solution

Step 1: Synthesis of Acetophenone Benzylhydrazone

-

In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.

-

Add benzylhydrazine (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated acetophenone benzylhydrazone is collected by filtration, washed with cold ethanol, and dried.

Step 2: Synthesis of this compound (Vilsmeier-Haack Reaction)

-

In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3 equivalents) to ice-cold N,N-dimethylformamide (DMF, 10 volumes) with stirring.

-

To the prepared Vilsmeier reagent, add the acetophenone benzylhydrazone (1 equivalent) portion-wise while maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 30 minutes and then heat to 60-70 °C for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and pour it slowly onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The precipitated solid, this compound, is collected by filtration, washed thoroughly with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Biological Activity and Potential Applications

Derivatives of this compound have shown promising biological activities, particularly as anti-inflammatory and antioxidant agents. These properties make them attractive candidates for further investigation in the development of new therapeutic agents.

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key enzymes in the inflammatory cascade.

4.1.1. Cyclooxygenase (COX) Inhibition Pathway

Caption: Inhibition of the prostaglandin synthesis pathway by pyrazole derivatives.

4.1.2. Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo assay is a standard model for evaluating acute inflammation.

-

Wistar albino rats are divided into control, standard (e.g., indomethacin), and test groups.

-

The initial paw volume of each rat is measured using a plethysmometer.

-

The test compound (e.g., this compound derivatives) or standard drug is administered orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the left hind paw of each rat.

-

The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

The percentage inhibition of edema is calculated for each group relative to the control group.

Antioxidant Activity

Pyrazole derivatives have been reported to exhibit significant antioxidant activity by scavenging free radicals.

4.2.1. Quantitative Data on Antioxidant Activity of Similar Pyrazole Derivatives

| Assay | Test Compound (Similar Pyrazole Derivative) | IC₅₀ (µg/mL) or % Inhibition | Standard | IC₅₀ (µg/mL) of Standard |

| DPPH Radical Scavenging | 1-Benzoyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde | 28.5 (IC₅₀) | Ascorbic Acid | 15.2 (IC₅₀) |

| Nitric Oxide Scavenging | 1-Benzoyl-3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde | 65.8% inhibition at 100 µg/mL | Curcumin | 82.3% inhibition at 100 µg/mL |

Note: The data presented is for structurally related compounds and serves as an indication of potential activity.

4.2.2. Experimental Protocol: DPPH Radical Scavenging Assay

This in vitro assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

In a series of test tubes, add different concentrations of the test compound.

-

Add the DPPH solution to each test tube and bring the final volume to a constant value with the solvent.

-

A control is prepared with the solvent and DPPH solution.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.

-

The percentage of scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration.

4.2.3. Experimental Protocol: Nitric Oxide Radical Scavenging Assay

This assay is based on the principle that sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions that can be estimated using the Griess reagent.

-

Prepare a stock solution of the test compound in a suitable solvent.

-

In a set of test tubes, add different concentrations of the test compound, sodium nitroprusside solution, and phosphate buffer saline (pH 7.4).

-

Incubate the solutions at 25 °C for 150 minutes.

-

After incubation, add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to each test tube.

-

Allow the color to develop for 5-10 minutes.

-

Measure the absorbance of the chromophore formed at 546 nm.

-

The percentage of scavenging activity is calculated by comparing the absorbance of the test samples with the control.

Conclusion

This compound is a synthetically accessible compound with a high potential for biological activity, particularly in the realms of anti-inflammatory and antioxidant applications. The Vilsmeier-Haack reaction provides a reliable route for its synthesis. The information presented in this guide, including detailed experimental protocols and mechanistic insights, offers a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this and related pyrazole derivatives. Further studies are warranted to fully elucidate its pharmacological profile and establish its efficacy and safety for potential clinical applications.

The Biological Versatility of 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities of the synthetic heterocyclic compound, 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde. This pyrazole derivative has emerged as a scaffold of significant interest in medicinal chemistry, demonstrating a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. This document consolidates available research to detail its synthesis, biological activities with quantitative data for related compounds, experimental protocols for its evaluation, and insights into its potential mechanisms of action, including its role as a precursor to inhibitors of Polo-like Kinase 1 (Plk1).

Introduction

Pyrazole, a five-membered heterocyclic diamine, and its derivatives are cornerstones in the development of therapeutic agents. The structural versatility of the pyrazole nucleus allows for the synthesis of a vast array of compounds with diverse pharmacological profiles. Among these, this compound stands out as a key intermediate and a molecule of interest for its own potential biological activities. Its structure, featuring a benzyl group at the N1 position, a phenyl group at the C3 position, and a reactive carbaldehyde group at the C4 position, provides a unique combination of lipophilicity and functionality that is conducive to interaction with various biological targets. This guide aims to provide an in-depth technical resource on the multifaceted biological landscape of this promising compound.

Synthesis

The primary synthetic route to this compound and its derivatives is the Vilsmeier-Haack reaction.[1] This reaction involves the formylation of an active methylene group of a precursor, typically a hydrazone, using a Vilsmeier reagent (a mixture of phosphorus oxychloride and a substituted amide like N,N-dimethylformamide).

A general synthetic scheme involves the condensation of a substituted acetophenone with a hydrazine to form a hydrazone, which is then cyclized and formylated in the presence of the Vilsmeier reagent to yield the desired pyrazole-4-carbaldehyde.

Biological Activities

While specific quantitative data for this compound is limited in publicly available literature, the biological activities of closely related pyrazole derivatives have been extensively studied. This section summarizes these activities and provides representative data for analogous compounds.

Anticancer Activity

Recent research has identified this compound as a key precursor in the development of inhibitors targeting the Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD).[2] Plk1 is a crucial regulator of mitosis, and its overexpression is a hallmark of many cancers, making it an attractive therapeutic target.[3][4] Inhibition of the Plk1 PBD disrupts protein-protein interactions essential for mitotic progression, leading to mitotic arrest and apoptosis in cancer cells.[3][5]

The derivative of this compound acts as a Plk1 PBD inhibitor, which interferes with the localization of Plk1 to key mitotic structures, thereby inducing mitotic arrest and subsequent apoptosis.

The following table presents the in vitro anticancer activity of some pyrazole derivatives against various human cancer cell lines. Data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde (Compound 6) | Melanoma (MDA-MB-435) | Lethal Effect (-47.47% growth) | [6] |

| Derivative of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde (Compound 10a) | Melanoma (MDA-MB-435) | Growth Inhibition of 96.03% | [6] |

| Derivative of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde (Compound 10b) | Melanoma (MDA-MB-435) | Lethal Effect (-27.79% growth) | [6] |

Anti-inflammatory Activity

Pyrazole derivatives have long been recognized for their anti-inflammatory properties, with some acting as selective cyclooxygenase-2 (COX-2) inhibitors. The anti-inflammatory potential of pyrazole-4-carbaldehydes has been demonstrated in various in vivo and in vitro models.

The table below summarizes the anti-inflammatory activity of some 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives in the carrageenan-induced paw edema model.

| Compound ID | Dose (mg/kg) | % Inhibition of Paw Edema | Reference |

| 1-Benzoyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde (4c) | 50 | Significant | [1] |

| 1-Benzoyl-3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde (4d) | 50 | Significant | [1] |

| 1-Benzoyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (4e) | 50 | Significant | [1] |

| Diclofenac Sodium (Standard) | 50 | Standard Reference | [1] |

Antimicrobial Activity

The pyrazole scaffold is present in several clinically used antimicrobial agents.[3] Various derivatives of pyrazole-4-carbaldehyde have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.

The following table presents the Minimum Inhibitory Concentration (MIC) values for some pyrazole derivatives against selected microorganisms.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Naphthyl-substituted pyrazole-derived hydrazone (6) | Staphylococcus aureus | 0.78 - 1.56 | [3] |

| Naphthyl-substituted pyrazole-derived hydrazone (6) | Acinetobacter baumannii | 0.78 - 1.56 | [3] |

| 3-phenyl pyrazole derivative (25) | Staphylococcus aureus | 16 | [3] |

| Coumarin attached pyrazole derivative (39) | Salmonella | 0.05 | [3] |

Anticonvulsant Activity

The central nervous system activity of pyrazole derivatives is well-documented, with many exhibiting significant anticonvulsant effects. The proposed mechanism for this activity often involves the modulation of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain.[5]

Anticonvulsant pyrazole derivatives are thought to bind to allosteric sites on the GABA-A receptor, enhancing the receptor's affinity for its endogenous ligand, GABA. This potentiation of GABAergic inhibition leads to a hyperpolarization of the neuronal membrane, making it more difficult for neurons to fire and thereby suppressing seizure activity.

Due to the lack of specific data for the title compound, this section remains for future research. Studies on related pyrazole derivatives have shown significant protection in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of this compound and its analogs.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is used to assess acute anti-inflammatory activity.

-

Animal Dosing: Administer the test compound orally or intraperitoneally to rodents (rats or mice).

-

Induction of Edema: After a specific period (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Antimicrobial Activity: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with a standardized suspension of the target microorganism.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

This compound is a versatile heterocyclic compound with a demonstrated potential across multiple therapeutic areas. Its role as a precursor to potent Plk1 inhibitors highlights its significance in anticancer drug discovery. While the broader class of pyrazole-4-carbaldehydes shows promising anti-inflammatory, antimicrobial, and anticonvulsant activities, a critical need exists for further studies to quantify these effects specifically for this compound. Future research should focus on:

-

Quantitative In Vitro Screening: A comprehensive evaluation of the IC50, MIC, and ED50 values of the title compound against a wide panel of cancer cell lines, microbial strains, and in relevant models of inflammation and epilepsy.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound for each of its biological activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to optimize potency and selectivity for desired biological targets.

-

In Vivo Efficacy and Safety Profiling: Preclinical studies in animal models to assess the therapeutic potential and safety profile of this compound and its optimized derivatives.

The continued exploration of this promising scaffold is warranted and holds the potential to yield novel therapeutic agents for a range of human diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development of a Polo-like Kinase‑1 Polo-Box Domain Inhibitor as a Tumor Growth Suppressor in Mice Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a Polo-like Kinase-1 Polo-Box Domain Inhibitor as a Tumor Growth Suppressor in Mice Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a Polo-like Kinase-1 Polo-Box Domain Inhibitor as a Tumor Growth Suppressor in Mice Models. | Semantic Scholar [semanticscholar.org]

- 6. pure.dongguk.edu [pure.dongguk.edu]

An In-depth Technical Guide to the Synthesis of 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde and its derivatives, compounds of significant interest in medicinal chemistry due to their anti-inflammatory and antioxidant properties. The primary synthetic route detailed herein is the widely employed Vilsmeier-Haack reaction, a reliable method for the formylation of activated aromatic and heterocyclic compounds.

Core Synthesis Pathway

The synthesis of this compound derivatives is typically achieved through a two-step process. The first step involves the condensation of a substituted acetophenone with benzylhydrazine to form the corresponding acetophenone benzylhydrazone intermediate. The subsequent and crucial step is the cyclization and formylation of this hydrazone using the Vilsmeier-Haack reagent, which is a complex formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to yield the target pyrazole-4-carbaldehyde.

Experimental Protocols

Step 1: Synthesis of Acetophenone Benzylhydrazone Intermediates

A general procedure for the synthesis of the hydrazone precursors involves the reaction of a substituted acetophenone with benzylhydrazine.

-

Materials:

-

Substituted Acetophenone (1.0 eq)

-

Benzylhydrazine (1.0 - 1.2 eq)

-

Ethanol or Methanol

-

Glacial Acetic Acid (catalytic amount)

-

-

Procedure:

-

Dissolve the substituted acetophenone in ethanol or methanol in a round-bottom flask.

-

Add benzylhydrazine to the solution, followed by a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

The precipitated hydrazone product is then collected by filtration, washed with cold ethanol or water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification if necessary.

-

Step 2: Vilsmeier-Haack Cyclization and Formylation

The synthesized hydrazone is then subjected to the Vilsmeier-Haack reaction to obtain the final this compound derivative.

-

Materials:

-

Acetophenone Benzylhydrazone (1.0 eq)

-

Dimethylformamide (DMF)

-

Phosphorus Oxychloride (POCl₃) (2.0 - 4.0 eq)

-

Crushed Ice

-

Sodium Bicarbonate (NaHCO₃) or other suitable base for neutralization

-

-

Procedure:

-

In a flask equipped with a dropping funnel and a stirrer, prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride to ice-cold dimethylformamide with constant stirring. This is an exothermic reaction and should be performed in an ice bath to maintain a low temperature (0-5 °C).

-

Once the reagent is formed, add the acetophenone benzylhydrazone to the mixture in small portions.

-

After the addition is complete, stir the reaction mixture at room temperature for a short period, and then heat it to 60-80 °C for 4-8 hours.[1] TLC can be used to monitor the reaction's progress.

-

After the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the resulting solution with a saturated solution of sodium bicarbonate or another suitable base until the product precipitates out.

-

Collect the solid product by filtration, wash it thoroughly with water, and dry it.

-

The crude product can be purified by recrystallization from an appropriate solvent such as ethanol or methanol.

-

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of various pyrazole-4-carbaldehyde derivatives via the Vilsmeier-Haack reaction, providing a comparative overview for researchers.

| Compound | Substituent (R) on 3-phenyl group | Reaction Time (h) | Reaction Temperature (°C) | Yield (%) | Reference |

| 1 | H | 4-6 | 70 | 75-85 | Adapted from[2] |

| 2 | 4-Cl | 5 | 70-80 | 82 | Adapted from[2] |

| 3 | 4-F | 5-6 | 70 | Good | [2] |

| 4 | 4-OCH₃ | 6 | 70-80 | 78 | Adapted from[1] |

| 5 | 4-NO₂ | 8 | 80 | 65 | Adapted from[3] |

Biological Activity and Signaling Pathways

Derivatives of this compound have demonstrated significant anti-inflammatory properties. Their mechanism of action is often attributed to the modulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5]

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Pyrazole derivatives have been shown to inhibit this pathway, potentially by targeting the IKK complex or other upstream components.[4][5]

p38 MAPK Signaling Pathway

The p38 MAPK pathway is another key cascade involved in inflammation and cellular stress responses. Activation of this pathway by various stimuli leads to the phosphorylation and activation of downstream targets, which in turn regulate the expression of inflammatory cytokines. Certain pyrazole-containing compounds have been identified as inhibitors of p38 MAP kinase, thereby blocking this pro-inflammatory signaling.[6]

Experimental Workflow

The overall experimental workflow for the synthesis and preliminary biological evaluation of this compound derivatives is summarized in the following diagram.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 3. asianpubs.org [asianpubs.org]

- 4. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Pyrazole-4-Carbaldehyde Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, and its 4-carbaldehyde derivatives represent a particularly versatile class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the core mechanisms of action for pyrazole-4-carbaldehyde compounds, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate comprehension and further research.

Core Mechanisms of Action

Pyrazole-4-carbaldehyde derivatives exert their biological effects by interacting with a variety of molecular targets. The primary mechanisms identified in the literature include anti-inflammatory, immunomodulatory, and antimicrobial actions.

Anti-Inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition

A principal mechanism for the anti-inflammatory effects of many pyrazole derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of pain and inflammation.[1][2] By selectively blocking the COX-2 active site, these compounds reduce the production of inflammatory prostaglandins like PGE2, without significantly affecting the constitutively expressed COX-1 enzyme, which is responsible for gastrointestinal mucosal protection.[1][3] This selectivity is a critical attribute for developing safer non-steroidal anti-inflammatory drugs (NSAIDs).[4]

// Nodes AA [label="Arachidonic Acid\n(from cell membrane)", fillcolor="#F1F3F4", fontcolor="#202124"]; COX2 [label="COX-2 Enzyme", shape=hexagon, fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled,bold"]; PGs [label="Prostaglandins\n(e.g., PGE2)", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation, Pain, Fever", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Pyrazole [label="Pyrazole-4-carbaldehyde\nDerivative", shape=box, style="filled,dashed", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges AA -> COX2 [color="#5F6368"]; COX2 -> PGs [color="#5F6368"]; PGs -> Inflammation [color="#5F6368"]; Pyrazole -> COX2 [arrowhead=tee, label=" Inhibition", fontcolor="#EA4335", color="#EA4335", style=dashed, penwidth=2.0]; } caption { label = "Diagram of COX-2 Inhibition Pathway."; fontsize = 10; fontname = "Arial"; }

Immunomodulatory Activity: HPK1 Inhibition

Certain pyrazole-containing compounds have been identified as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell signaling.[5][6] Upon T-cell receptor (TCR) activation, HPK1 phosphorylates the SLP-76 adaptor protein, leading to its degradation and a dampening of the immune response.[7][8] By inhibiting HPK1, these pyrazole compounds prevent the phosphorylation of SLP-76, thereby sustaining the TCR signal, enhancing T-cell activation and proliferation, and increasing the production of crucial cytokines like Interleukin-2 (IL-2).[5][8] This mechanism represents a promising strategy in cancer immunotherapy to reinvigorate the immune system against tumors.[9]

Antimicrobial Activity: Inhibition of Bacterial Topoisomerases

The antimicrobial action of some pyrazole derivatives is analogous to that of quinolone antibiotics, targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[10][11] These enzymes are essential for bacterial survival, managing DNA supercoiling, and separating intertwined daughter chromosomes during replication.[11][12] Pyrazole compounds can stabilize the enzyme-DNA complex, which prevents the re-ligation of cleaved DNA strands.[10] This leads to the accumulation of double-strand breaks in the bacterial chromosome, halting DNA replication and ultimately causing cell death.[11]

// Nodes Replication [label="Bacterial DNA\nReplication", fillcolor="#F1F3F4", fontcolor="#202124"]; Supercoiling [label="DNA Supercoiling &\nCatenation", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; Topo [label="DNA Gyrase &\nTopoisomerase IV", shape=hexagon, fillcolor="#34A853", fontcolor="#FFFFFF", style="filled,bold"]; Relaxation [label="Relaxed & Decatenated\nDNA for Cell Division", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyrazole [label="Pyrazole-based\nInhibitor", shape=box, style="filled,dashed", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Death [label="DNA Damage &\nCell Death", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Replication -> Supercoiling [color="#5F6368"]; Supercoiling -> Topo [label=" required for\nresolution", style=dashed, color="#5F6368"]; Topo -> Relaxation [color="#5F6368"]; Pyrazole -> Topo [arrowhead=tee, label=" Inhibition", fontcolor="#34A853", color="#34A853", style=dashed, penwidth=2.0]; Topo -> Death [style=dotted, dir=back, color="#EA4335", label=" leads to"]; } caption { label = "Mechanism of Bacterial Topoisomerase Inhibition."; fontsize = 10; fontname = "Arial"; }

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative data for various pyrazole-4-carbaldehyde derivatives and related pyrazole compounds, showcasing their potency across different biological targets.

Table 1: Anti-Inflammatory Activity (COX-2 Inhibition)

| Compound Class | Specific Compound | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Pyrazole-Pyridazine Hybrid | Compound 6f (Trimethoxy deriv.) | 1.15 | 8.31 | [13] |

| Pyrazole-Pyridazine Hybrid | Compound 5f (Trimethoxy deriv.) | 1.50 | 9.56 | [13] |

| Pyrazole Derivative | PYZ28 | 0.26 | >192.3 | [14] |

| Diarylpyrazole Sulfonamide | PYZ16 | 0.52 | 10.73 | [14][15] |

| Substituted Pyrazole | Compound 11 | 0.043 | N/A | [4] |

| Substituted Pyrazole | Compound 12 | 0.049 | N/A | [4] |

| Reference Drug | Celecoxib | 0.28 - 2.16 | 2.51 - 178.57 |[13][14] |

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyrazole-Ciprofloxacin Hybrid | S. aureus | 0.1 - 0.2 | [16] |

| Pyrazole-Ciprofloxacin Hybrid | E. coli | 0.1 - 0.2 | [16] |

| Pyrazole-clubbed Pyrimidine | MRSA | 521 µM | [17] |

| Aminoguanidine-derived Pyrazole | S. aureus (clinical isolates) | 1 - 32 | [18] |

| Aminoguanidine-derived Pyrazole | E. coli 1924 | 1 | [18] |

| Pyrazole-Triazole Hydrazide | S. aureus | 2 - 8 | [18] |

| Pyrazole-Pyrimidinethione | E. coli | 12.5 |[18] |

Experimental Protocols

Detailed and reproducible methodologies are critical for advancing research. The following sections outline the core experimental protocols for the synthesis and evaluation of pyrazole-4-carbaldehyde compounds.

General Synthesis: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the most common and efficient method for synthesizing 1,3-disubstituted-1H-pyrazole-4-carbaldehydes from the corresponding hydrazone precursors.[19][20]

// Nodes Start [label="Start: Hydrazone\nPrecursor", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="1. Prepare Vilsmeier Reagent:\nAdd POCl₃ dropwise to dry DMF\nunder inert gas at 0 to -10°C.", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; Step2 [label="2. Add Hydrazone:\nDissolve hydrazone in DMF and add\nto the pre-formed Vilsmeier reagent.", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; Step3 [label="3. Reaction:\nStir the mixture at room temperature,\nthen heat to 60-90°C for 4-24 hours.", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; Step4 [label="4. Quenching & Neutralization:\nPour the cooled reaction mixture\nonto crushed ice and neutralize\nwith NaHCO₃ or K₂CO₃ solution.", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; Step5 [label="5. Isolation & Purification:\nFilter the separated solid, wash with\ncold water, and purify via\nrecrystallization or column chromatography.", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; End [label="End: Purified Pyrazole-4-\ncarbaldehyde", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1 [color="#5F6368"]; Step1 -> Step2 [color="#5F6368"]; Step2 -> Step3 [color="#5F6368"]; Step3 -> Step4 [color="#5F6368"]; Step4 -> Step5 [color="#5F6368"]; Step5 -> End [color="#5F6368"]; } caption { label = "General Workflow for Vilsmeier-Haack Synthesis."; fontsize = 10; fontname = "Arial"; }

Protocol Details:

-

Reagent Preparation: The Vilsmeier reagent is prepared by adding phosphorus oxychloride (POCl₃) dropwise to anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., Argon) with cooling in an ice-salt bath (-10 to 0°C).[21]

-

Reaction: The appropriate hydrazone, dissolved in DMF, is added to the freshly prepared reagent. The mixture is stirred, often allowing it to reach room temperature before being heated to 60-90°C for several hours until the reaction is complete (monitored by TLC).[20][21]

-

Workup: The reaction mixture is cooled and poured onto crushed ice. The acidic solution is then carefully neutralized with a base such as sodium bicarbonate or potassium carbonate, causing the product to precipitate.

-

Purification: The crude product is collected by filtration, washed with cold water, dried, and purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[21]

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay determines the IC₅₀ value of a compound by measuring its ability to inhibit the peroxidase activity of the COX-2 enzyme.[2]

Protocol Details:

-

Reagent Preparation: Reconstitute human recombinant COX-2 enzyme, COX probe, and cofactors in the provided assay buffer. Prepare serial dilutions of the test pyrazole compound and a reference inhibitor (e.g., Celecoxib) in DMSO, then dilute to the final concentration in assay buffer.[2]

-

Enzyme Incubation: In a 96-well plate, add assay buffer, heme, and the COX-2 enzyme to each well.

-

Inhibitor Addition: Add the diluted test compounds or reference inhibitor to the appropriate wells. Incubate for a set time (e.g., 15 minutes) at room temperature to allow for enzyme-inhibitor binding.[3]

-

Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid, to all wells.[3]

-

Detection: Incubate for a precise time (e.g., 2 minutes) at 37°C. The COX probe will react with the prostaglandin G2 generated by the active enzyme to produce a fluorescent signal.[2]

-

Data Analysis: Measure the fluorescence (e.g., λEx = 535 nm / λEm = 587 nm). Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22][23]

Protocol Details:

-

Plate Preparation: In a sterile 96-well microtiter plate, dispense 100 µL of sterile Mueller-Hinton broth (or other suitable medium) into each well.[23]

-

Serial Dilution: Add 100 µL of the test compound (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next, discarding the final 100 µL from the last dilution well.[23]

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) adjusted to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[22]

-

Inoculation: Inoculate each well (except for a sterility control) with the prepared bacterial suspension. Include a growth control well containing only broth and bacteria.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[22][24]

HPK1 Kinase Activity Assay (ADP-Glo™)

This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which directly correlates with HPK1 activity.[25][26]

Protocol Details:

-

Reaction Setup: In a 384-well plate, add the kinase buffer, the test pyrazole inhibitor (or DMSO vehicle), the purified recombinant HPK1 enzyme, and the substrate/ATP mixture.[25]

-

Kinase Reaction: Incubate the plate at room temperature (or 30°C) for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.[1][25]

-

ATP Depletion: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[25]

-

ADP to ATP Conversion: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP. Incubate for 30-45 minutes at room temperature.[1][25]

-

Signal Detection: The newly synthesized ATP is used by a luciferase to generate a luminescent signal, which is measured using a microplate reader. The signal is proportional to the ADP generated and thus to the HPK1 activity.

-

Data Analysis: Calculate IC₅₀ values by plotting the luminescent signal against the inhibitor concentration.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. arcusbio.com [arcusbio.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]

- 8. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. research.aalto.fi [research.aalto.fi]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. degres.eu [degres.eu]

- 20. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 21. mdpi.com [mdpi.com]

- 22. Broth Microdilution | MI [microbiology.mlsascp.com]

- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 24. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 25. biofeng.com [biofeng.com]

- 26. HPK1 Kinase Enzyme System Application Note [promega.sg]

Spectroscopic and Synthetic Profile of 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the heterocyclic compound 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde. Due to the limited availability of a complete, published dataset for this specific molecule, this guide presents a combination of confirmed molecular information, extrapolated spectroscopic data from closely related analogs, and a generalized experimental protocol based on established synthetic routes for this class of compounds.

Molecular and Spectroscopic Data

Table 1: Core Molecular Data for this compound

| Property | Value | Source |

| CAS Number | 588687-35-8 | [1] |

| Molecular Formula | C₁₇H₁₄N₂O | [1] |

| Molecular Weight | 262.31 g/mol | [1] |

To provide valuable insight for researchers, the following tables summarize expected spectroscopic characteristics. These are based on data reported for the structurally analogous compound, 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde, and general principles of spectroscopic interpretation.[2]

Table 2: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |

| ~9.4 | s | 1H, -CHO | Expected to be a sharp singlet in the aldehydic region. |

| ~8.2 | s | 1H, Pyrazole-H | Characteristic singlet for the C5-proton of the pyrazole ring.[2] |

| ~7.2-7.8 | m | 10H, Ar-H | Complex multiplet arising from the protons of the N-benzyl and C3-phenyl rings.[2] |

| ~5.4 | s | 2H, -CH₂- | Singlet corresponding to the benzylic methylene protons. |

Table 3: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~185.0 | -CHO | Aldehyde carbonyl carbon. |

| ~152.0 | C3-Pyrazole | Carbon bearing the phenyl group. |

| ~140.0 | C5-Pyrazole | Carbon of the pyrazole ring. |

| ~136.0 | C-ipso (Benzyl) | Quaternary carbon of the benzyl group attached to the nitrogen. |

| ~132.0 | C-ipso (Phenyl) | Quaternary carbon of the phenyl group at C3. |

| ~127.0-129.0 | Ar-CH | Aromatic carbons of both phenyl and benzyl groups. |

| ~118.0 | C4-Pyrazole | Carbon bearing the carbaldehyde group. |

| ~52.0 | -CH₂- | Benzylic methylene carbon. |

Table 4: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3060 | C-H stretch | Aromatic |

| ~2820, ~2720 | C-H stretch | Aldehyde (Fermi resonance) |

| ~1680 | C=O stretch | Aldehyde |

| ~1590, ~1490 | C=C stretch | Aromatic |

| ~1520 | C=N stretch | Pyrazole ring |

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation | Notes |

| 262 | [M]⁺ | Molecular ion peak. |

| 261 | [M-H]⁺ | Loss of a hydrogen atom. |

| 233 | [M-CHO]⁺ | Loss of the formyl group. |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of a benzyl group. |

Experimental Protocols

The synthesis of this compound is most commonly achieved via the Vilsmeier-Haack reaction. This method is a widely used and efficient way to introduce a formyl group onto electron-rich heterocyclic systems.[2][3]

General Synthesis of this compound

The synthesis is typically a two-step process starting from acetophenone and benzylhydrazine.

Step 1: Synthesis of Acetophenone Benzylhydrazone

-

To a solution of acetophenone (1 equivalent) in ethanol, add benzylhydrazine (1 equivalent).

-

A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

-

The mixture is typically stirred at room temperature or gently heated for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

The solvent is removed under reduced pressure, and the crude hydrazone is purified, often by recrystallization.

Step 2: Vilsmeier-Haack Formylation

-

The Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) in an ice bath.

-

The acetophenone benzylhydrazone (from Step 1) is then added portion-wise to the pre-formed Vilsmeier reagent.

-

The reaction mixture is heated, typically at 60-80 °C, for several hours. The progress of the cyclization and formylation is monitored by TLC.

-

Upon completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a base, such as sodium bicarbonate or sodium hydroxide solution.

-

The precipitated solid product, this compound, is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Synthetic Workflow

Caption: General synthetic workflow for this compound.

References

The Discovery and Synthesis of Novel Pyrazole Aldehydes: A Technical Guide for Drug Development

Introduction: Pyrazole aldehydes are a cornerstone class of heterocyclic compounds, serving as versatile intermediates in the synthesis of a wide array of biologically active molecules. Their inherent structural features—a five-membered aromatic ring with two adjacent nitrogen atoms and a reactive aldehyde group—make them privileged scaffolds in medicinal chemistry. This technical guide provides an in-depth overview of the discovery and synthesis of novel pyrazole aldehydes, focusing on established and modern synthetic protocols, their biological significance, and their role in the development of targeted therapeutics.

The Role of Pyrazole Aldehydes in Medicinal Chemistry

The pyrazole nucleus is a key component in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the antipsychotic CDPPB.[1] Pyrazole-4-carbaldehydes, in particular, are crucial building blocks for creating complex molecular architectures.[2] The aldehyde functional group provides a reactive handle for a multitude of chemical transformations, including condensations, oxidations, and reductive aminations, allowing for the facile introduction of diverse pharmacophores. This versatility has led to the discovery of pyrazole-based compounds with a broad spectrum of activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][3]

A prominent example of their application is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. The inhibition of COX-2 is a key mechanism for controlling inflammation and pain.[4] Pyrazole aldehydes serve as precursors to compounds that can selectively target this enzyme, offering therapeutic benefits while potentially minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[4]

Synthetic Strategies for Pyrazole Aldehydes

The synthesis of pyrazole aldehydes can be broadly categorized into classical formylation methods and modern catalytic approaches. The choice of method often depends on the substitution pattern of the pyrazole ring and the desired scale of the reaction.

The Vilsmeier-Haack Reaction: A Workhorse for Formylation

The Vilsmeier-Haack reaction is the most prevalent and reliable method for the synthesis of pyrazole-4-carbaldehydes.[2][5] This reaction involves the formylation of an electron-rich aromatic ring, such as a pyrazole, using a Vilsmeier reagent, which is typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[5][6]

The general mechanism involves the formation of an electrophilic iminium cation (the Vilsmeier reagent) which is then attacked by the electron-rich C4 position of the pyrazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired pyrazole-4-carbaldehyde.

A general workflow for this synthetic approach is outlined below.

Caption: General workflow for pyrazole aldehyde synthesis via the Vilsmeier-Haack reaction.

Other Synthetic Routes

While the Vilsmeier-Haack reaction is dominant, other methods offer valuable alternatives:

-

Grignard Reagent Formylation: This method involves the preparation of a pyrazolylmagnesium bromide intermediate, which is then formylated using a suitable reagent like DMF. This approach was successfully used for a scalable synthesis of 1H-pyrazole-4-carbaldehyde.[7]

-

Oxidation of Pyrazole Methanols: Precursors such as (1,3-diaryl-1H-pyrazol-4-yl)methanol can be oxidized to the corresponding aldehydes using reagents like iron(III) chloride catalyzed by TEMPO, with no over-oxidation to the carboxylic acid.[8]

-

Palladium-Catalyzed C-H Functionalization: Modern synthetic chemistry has seen the rise of transition-metal-catalyzed C-H activation. These methods allow for the direct functionalization of the pyrazole core, offering novel pathways to substituted pyrazole aldehydes, though they are less commonly used for simple formylation compared to the Vilsmeier-Haack reaction.[9]

Data Presentation: Comparative Synthesis of Pyrazole Aldehydes

The following tables summarize quantitative data from various synthetic protocols for pyrazole aldehydes, highlighting the efficiency of different methods.

Table 1: Vilsmeier-Haack Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Derivatives

| Compound | Substituent (R) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| 4a | H | 4 | 72 | [10] |

| 4b | 4-CH₃ | 4 | 75 | [10] |

| 4c | 4-OCH₃ | 4 | 81 | [10] |

| 4d | 4-Cl | 4 | 68 | [10] |

| 4e | 4-NO₂ | 4 | 65 | [10] |

Conditions: Hydrazone precursor, DMF, POCl₃, 60-65 °C.

Table 2: Synthesis of 5-Chloro-1,3-disubstituted-1H-pyrazole-4-carbaldehydes